molecular formula C30H61N3O12 B609562 NH-bis(PEG4-Boc) CAS No. 2182601-75-6

NH-bis(PEG4-Boc)

Cat. No.: B609562
CAS No.: 2182601-75-6
M. Wt: 655.83
InChI Key: NRRXRYVNQACVQL-UHFFFAOYSA-N
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Description

NH-bis(PEG4-Boc) is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is widely used in the field of drug delivery and bioconjugation due to its unique chemical properties. The amino group in NH-bis(PEG4-Boc) is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

NH-bis(PEG4-Boc) is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

NH-bis(PEG4-Boc) contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The Boc protected amines can be deprotected under acidic conditions . This allows the compound to form stable amide bonds , which are crucial for the formation of PROTAC molecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of NH-bis(PEG4-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, NH-bis(PEG4-Boc) enables the selective degradation of specific proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of NH-bis(PEG4-Boc) is the selective degradation of specific proteins . By forming PROTAC molecules, it enables the tagging of these proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of NH-bis(PEG4-Boc) can be influenced by various environmental factors. For instance, the deprotection of the Boc protected amines occurs under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG4-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group. The resulting product is purified using column chromatography to obtain NH-bis(PEG4-Boc) with high purity .

Industrial Production Methods: In an industrial setting, the production of NH-bis(PEG4-Boc) follows a similar synthetic route but on a larger scale. The reaction is optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: NH-bis(PEG4-Boc) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

NH-bis(PEG4-Boc) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of NH-bis(PEG4-Boc): NH-bis(PEG4-Boc) is unique due to its dual Boc-protected amines, which provide stability during synthesis and allow for selective deprotection under acidic conditions. This makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61N3O12/c1-29(2,3)44-27(34)32-9-13-38-17-21-42-25-23-40-19-15-36-11-7-31-8-12-37-16-20-41-24-26-43-22-18-39-14-10-33-28(35)45-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRXRYVNQACVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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